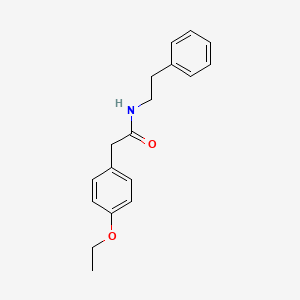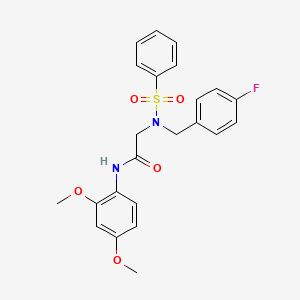
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PETT is a heterocyclic compound that contains a triazole ring and a thiol group. It has been found to possess various biological activities, including antimicrobial, antitumor, and antioxidant properties.
Wirkmechanismus
The exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to modulate cellular signaling pathways, including the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity and high stability. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize, making it readily available for research purposes. However, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has some limitations, including its poor solubility in water, which can limit its use in certain experiments. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, including the development of new synthesis methods to improve its yield and purity. Further studies are needed to elucidate the exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. In addition, the development of new formulations and delivery systems for 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could improve its bioavailability and efficacy in vivo. Finally, the evaluation of the safety and toxicity of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in vivo is needed to determine its potential for use in medicine and other applications.
Synthesemethoden
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to form 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. Other methods include the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazone in the presence of ethanol and the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antimicrobial and antitumor properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antioxidant properties, making it a potential candidate for use as a natural preservative in food and feed. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to enhance the growth of plants and increase their resistance to environmental stressors, making it a potential candidate for use as a plant growth regulator.
In material science, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess excellent thermal stability and mechanical properties, making it a potential candidate for use in the development of high-performance materials.
Eigenschaften
IUPAC Name |
3-phenyl-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-17-15(14-9-5-2-6-10-14)19(16)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZDESFCWUXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)



![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)

![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)


![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)
